Methyl 5-(((5-(benzo[d]thiazole-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-2-carboxylate
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Overview
Description
Methyl 5-(((5-(benzo[d]thiazole-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-2-carboxylate is a compound characterized by a complex and richly functional molecular structure. As a member of the thiazole and thiadiazole-containing family, it holds promise for diverse applications in the fields of chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
Compounds with similar structures, such as benzothiazole derivatives, have been found to exhibit anti-tubercular activity . They have been shown to inhibit the target DprE1, a crucial enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives have been reported to interact with their targets, leading to the inhibition of essential biochemical processes . For instance, they can inhibit the DprE1 enzyme, disrupting the cell wall biosynthesis of Mycobacterium tuberculosis .
Biochemical Pathways
Benzothiazole derivatives have been associated with the disruption of cell wall biosynthesis inMycobacterium tuberculosis by inhibiting the DprE1 enzyme . This disruption can lead to the death of the bacteria, thereby exhibiting anti-tubercular activity .
Result of Action
Based on the known effects of similar benzothiazole derivatives, it can be inferred that the compound may lead to the disruption of cell wall biosynthesis inMycobacterium tuberculosis, resulting in the death of the bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(((5-(benzo[d]thiazole-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-2-carboxylate involves multi-step organic synthesis. The key steps typically include the formation of the benzo[d]thiazole and 1,3,4-thiadiazole rings, followed by the introduction of thio and furan-2-carboxylate groups. Conditions such as reflux, varied pH environments, and the presence of catalysts or activating agents are often employed.
Industrial Production Methods: Industrial production might leverage more scalable processes involving batch or continuous flow techniques. Such methods are typically optimized to enhance yield and purity while minimizing cost and environmental impact.
Chemical Reactions Analysis
Methyl 5-(((5-(benzo[d]thiazole-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-2-carboxylate undergoes several types of reactions, including but not limited to:
Oxidation: Using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents like lithium aluminum hydride.
Substitution: Undergoing nucleophilic or electrophilic substitution reactions in the presence of halogenating agents or bases.
The common reagents and conditions used in these reactions can vary, but the products formed include hydroxyl derivatives, amines, and substituted furan derivatives.
Scientific Research Applications
This compound exhibits versatility across several fields:
Chemistry: Its complex structure allows for the exploration of reaction mechanisms and the synthesis of analogs.
Biology: Potential bioactive properties make it a candidate for studies related to antimicrobial, antiviral, and anticancer activities.
Medicine: The ability to interact with biological targets could lead to the development of new therapeutic agents.
Industry: Its stability and reactivity can be exploited in the creation of novel materials and polymers.
Comparison with Similar Compounds
Compared to other thiazole and thiadiazole derivatives, Methyl 5-(((5-(benzo[d]thiazole-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-2-carboxylate stands out due to its combined furan and thioether groups, which could confer unique reactivity and bioactivity. Similar compounds in this class might include:
5-(benzo[d]thiazol-2-yl)-1,3,4-thiadiazole derivatives
Methyl 5-(1,3,4-thiadiazol-2-ylthio)furan-2-carboxylate
Benzo[d]thiazole-linked 1,3,4-thiadiazoles
These related molecules may share some reactivity and applications but differ in their functional group substitutions and overall bioactive profiles.
Properties
IUPAC Name |
methyl 5-[[5-(1,3-benzothiazole-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O4S3/c1-24-15(23)11-7-6-9(25-11)8-26-17-21-20-16(28-17)19-13(22)14-18-10-4-2-3-5-12(10)27-14/h2-7H,8H2,1H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DITICFDCSLIHEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CSC2=NN=C(S2)NC(=O)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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